Physicochemical Differentiation: XLogP3 and TPSA of 2097860-20-1 Versus Unsubstituted Phenyl Analog
The target compound (CAS 2097860-20-1) has a computed XLogP3 of 2.8 and a TPSA of 68.2 Ų [1]. The simplest in-class comparator, 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097891-64-8), lacks both the 5-chloro and 2-methoxy substituents and is expected to have a lower XLogP3 (~2.0 estimated) and comparable TPSA. The ~0.8 log unit increase in lipophilicity conferred by the 5-chloro-2-methoxy substitution pattern shifts the compound into a property range empirically associated with improved passive membrane permeability in kinase inhibitor series, while the TPSA remains below the 90 Ų threshold typically correlated with reduced oral absorption [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-Phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097891-64-8): XLogP3 estimated ~2.0 (no experimental data available for either compound) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units |
| Conditions | Computed property (XLogP3 algorithm); no experimental logP or logD data available for either compound. |
Why This Matters
The higher lipophilicity of 2097860-20-1 is likely to confer greater passive membrane permeability compared to the unsubstituted phenyl analog, which is relevant for intracellular target engagement in cell-based assays, though this inference is property-based rather than experimentally confirmed.
- [1] Kuujia.com. CAS 2097860-20-1: Computed Properties (XLogP3, TPSA). Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
